

Application of Organotypic Cultures in Viral Oncology Studies

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Application Notes

Organotypic cultures, which are three-dimensional (3D) culture systems that recapitulate the complex architecture and microenvironment of native tissues, have emerged as indispensable tools in viral oncology research. These models bridge the gap between traditional 2D cell culture and in vivo animal models, offering a physiologically relevant platform to study the intricate interactions between oncoviruses, host cells, and the tumor microenvironment. This document provides a detailed overview of the applications of organotypic cultures in viral oncology, complete with experimental protocols, quantitative data, and visualizations of key signaling pathways.

Two primary types of organotypic cultures are prominently used in viral oncology: organotypic raft cultures and organotypic tissue slice cultures.

Organotypic Raft Cultures: These cultures are particularly valuable for studying viruses that infect epithelial tissues, such as the Human Papillomavirus (HPV). They are generated by seeding keratinocytes onto a dermal equivalent, typically composed of collagen and fibroblasts. By lifting the culture to an air-liquid interface, the keratinocytes are induced to stratify and differentiate, mimicking the structure of the squamous epithelium. This system is unique in its ability to support the entire productive life cycle of HPV, which is tightly linked to epithelial differentiation.^{[1][2]} This allows for detailed investigations into viral replication, oncogene expression, and the mechanisms of virus-induced cellular transformation.

Organotypic Tissue Slice Cultures: These cultures are prepared by sectioning fresh tumor biopsies into thin slices that are then maintained in vitro. A key advantage of this model is the preservation of the native tumor microenvironment, including the extracellular matrix, stromal cells, and resident immune cells.[3][4][5] This makes them an excellent platform for evaluating the efficacy and specificity of oncolytic viruses.[6][7] Researchers can assess viral spread, tumor cell lysis, and the activation of anti-tumor immune responses within a patient-derived tissue context.[6][7]

The application of these models extends to drug development, where they serve as a preclinical platform for screening novel antiviral and oncolytic therapies. By providing a more accurate prediction of in vivo responses compared to 2D cultures, organotypic models can help to de-risk clinical trials and accelerate the development of new cancer treatments.[3]

Data Presentation

Quantitative Analysis of Oncolytic Adenovirus Cytotoxicity in Patient-Derived Organoids

The following table summarizes the cytotoxic effects of a novel oncolytic adenovirus, AD4-GHPE, on patient-derived breast cancer (BC-1) and hypopharyngeal cancer (PhC-1) organoids compared to their corresponding normal tissue organoids. The data demonstrates the tumor-specific killing ability of the oncolytic virus.

Organoid Type	Virus Titer (pfu/well)	Mean Cell Viability (%)	Standard Deviation
BC-1 (Tumor)	0	100	5.2
1 x 10 ⁴	45.8	4.1	5.2
1 x 10 ⁵	40.01	3.8	
Br-1 (Normal)	0	100	4.8
1 x 10 ⁴	79.15	5.5	4.8
1 x 10 ⁵	75.3	4.9	
PhC-1 (Tumor)	0	100	6.1
1 x 10 ⁴	38.4	3.5	6.1
1 x 10 ⁵	36.02	3.1	
Ph-1 (Normal)	0	100	5.5
1 x 10 ⁴	80.22	6.2	5.5
1 x 10 ⁵	77.8	5.8	

Data adapted from a study on oncolytic virus evaluation in patient-derived organoids.[\[1\]](#)[\[8\]](#)

Quantitative Analysis of Oncolytic Virus Permissivity and Efficacy in Patient-Derived Head and Neck Tumor Slice Cultures

This table presents data on the permissivity of patient-derived head and neck squamous cell carcinoma (HNSCC) slice cultures to the oncolytic virus VSV-GP, as determined by GFP reporter expression, and the quantification of viral genome copy number.

Patient Sample	Treatment	GFP Score (Permissivity)	VSV-N Genomic Copies (per unit)
HNSCC-027	Mock	0	Not Detected
VSV-GP-GFP	3	1.2×10^6	
VSV-GP-GFP + IFN- α	1	2.5×10^4	
HNSCC-028	Mock	0	Not Detected
VSV-GP-GFP	4	3.8×10^6	
VSV-GP-GFP + IFN- α	2	5.1×10^4	
HNSCC-029	Mock	0	Not Detected
VSV-GP-GFP	2	8.5×10^5	
VSV-GP-GFP + IFN- α	1	1.9×10^4	

GFP Score: 0 (no GFP), 1 (<10%), 2 (10-34%), 3 (35-50%), 4 (51-80%), 5 (>80%) of viable cells are GFP positive. Data adapted from a study on oncolytic virus action in patient-derived head and neck tumor slice cultures.[\[6\]](#)

Experimental Protocols

Protocol 1: Generation of Organotypic Raft Cultures for HPV Studies

This protocol details the generation of organotypic raft cultures to study the full life cycle of Human Papillomavirus (HPV).

Materials:

- Human keratinocytes (e.g., primary human foreskin keratinocytes or NIKS cells)
- J2 3T3 fibroblasts
- Rat tail collagen type I

- 10x Ham's F12 medium
- Fetal bovine serum (FBS)
- Keratinocyte growth medium (e.g., Keratinocyte-SFM with supplements)
- EGF, hydrocortisone, cholera toxin, insulin
- Penicillin-streptomycin
- Trypsin-EDTA
- 6-well and 12-well cell culture plates
- Transwell inserts (0.4 μm pore size)
- Stainless steel grids

Procedure:

- Dermal Equivalent Preparation:
 - Culture J2 3T3 fibroblasts in DMEM with 10% FBS.
 - Prepare a collagen gel mixture on ice: 8 parts rat tail collagen type I, 1 part 10x Ham's F12, 1 part FBS. Neutralize with 1N NaOH.
 - Add J2 3T3 fibroblasts to the collagen mixture to a final concentration of 2.5×10^5 cells/mL.
 - Dispense 2 mL of the collagen-fibroblast mixture into each well of a 6-well plate.
 - Allow the gels to solidify at 37°C for 1-2 hours.
- Seeding of Keratinocytes:
 - Culture human keratinocytes in keratinocyte growth medium.
 - Trypsinize and resuspend the keratinocytes.

- Seed 5×10^5 keratinocytes onto each solidified dermal equivalent.
- Culture submerged in keratinocyte growth medium for 2-4 days until confluent.
- Lifting to Air-Liquid Interface:
 - Once confluent, carefully lift the dermal equivalent with the keratinocyte layer onto a stainless steel grid in a deep-well culture dish.
 - Add raft culture medium (a mixture of DMEM and Ham's F12 supplemented with FBS, EGF, hydrocortisone, cholera toxin, and insulin) to the dish, ensuring the medium reaches the bottom of the grid but does not cover the epithelial surface.
 - Incubate at 37°C in a 5% CO₂ incubator.
- Culture and Harvesting:
 - Change the raft culture medium every 2-3 days.
 - Cultures are typically grown for 11-14 days to allow for full epithelial stratification and differentiation.
 - Harvest the raft cultures by fixing in 10% neutral buffered formalin and embedding in paraffin for histological and molecular analysis.

Protocol 2: Oncolytic Virus Efficacy Testing in Organotypic Tumor Slice Cultures

This protocol describes the methodology for assessing the efficacy of oncolytic viruses in patient-derived tumor slice cultures.

Materials:

- Fresh tumor tissue from surgical resection
- Vibratome or similar tissue slicer

- Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin-streptomycin, and growth factor supplements)
- Oncolytic virus stock of known titer
- Transwell inserts (0.4 μm pore size)
- 6-well culture plates
- Reagents for viability/cytotoxicity assays (e.g., CellTiter-Glo® 3D)
- Reagents for viral titration (e.g., TCID₅₀ assay)
- Fixatives and embedding reagents for histology

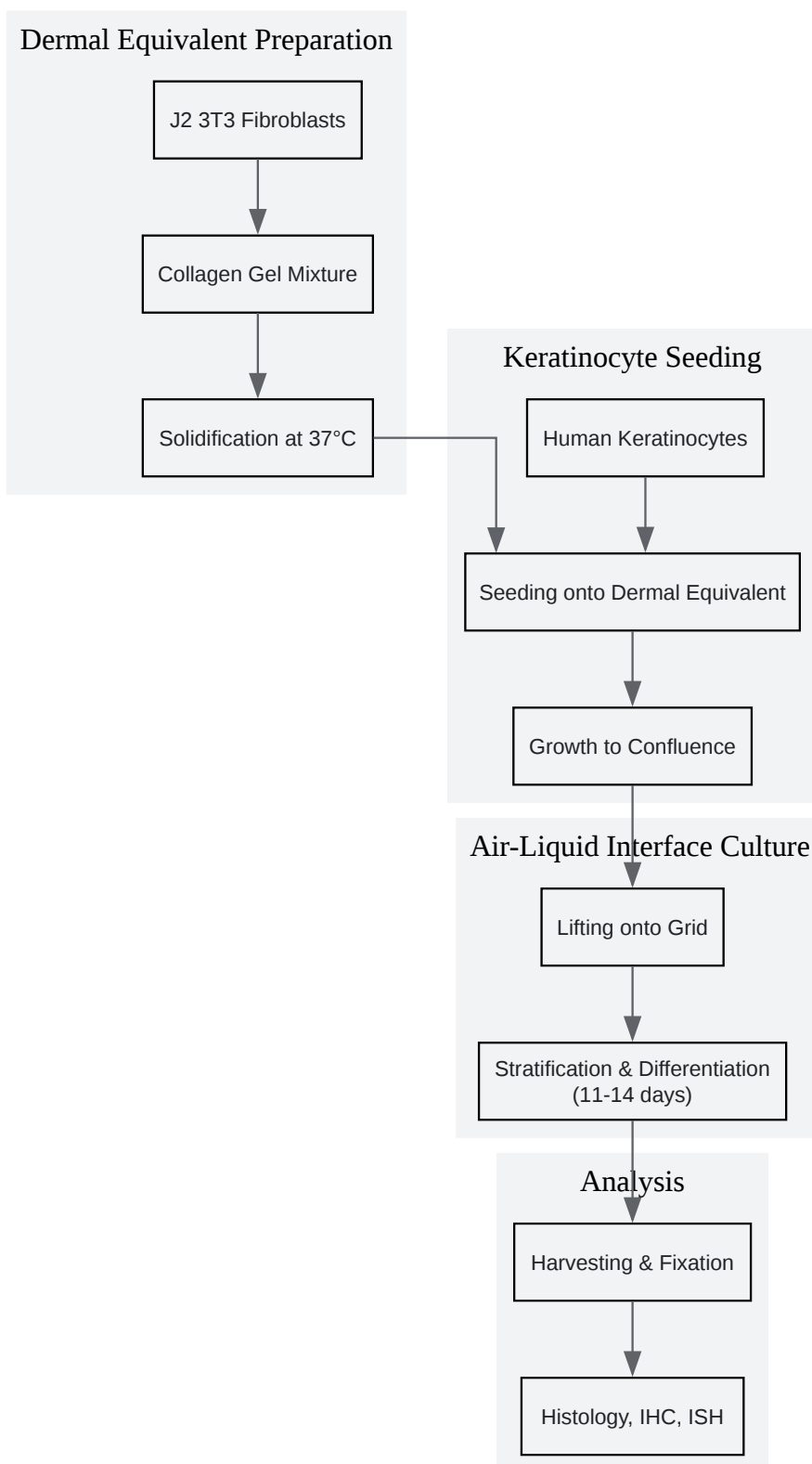
Procedure:

- Tissue Slice Preparation:
 - Immediately place the fresh tumor tissue in ice-cold culture medium.
 - Embed the tissue in low-melting-point agarose.
 - Use a vibratome to cut the tissue into 200-300 μm thick slices.
 - Collect the slices in fresh, cold culture medium.
- Slice Culture and Viral Infection:
 - Place a single tumor slice onto a Transwell insert in a 6-well plate.
 - Add culture medium to the well, ensuring the slice is at the air-liquid interface.
 - Allow the slices to equilibrate in culture for 24 hours.
 - Infect the slices by adding the oncolytic virus directly onto the slice surface at a predetermined multiplicity of infection (MOI).
 - Include uninfected control slices.

- Monitoring and Analysis:
 - Culture the slices for a defined period (e.g., 48-96 hours), changing the medium as needed.
 - Viability/Cytotoxicity Assay: At the end of the culture period, assess cell viability using an appropriate assay (e.g., ATP-based luminescence assay).
 - Viral Titer: Collect the culture supernatant and/or lyse the tissue slice to determine the viral titer using a standard plaque assay or TCID₅₀ assay to quantify viral replication.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Histological Analysis: Fix and embed the slices for histological analysis (e.g., H&E staining, immunohistochemistry for viral antigens and apoptosis markers).
 - Reporter Gene Expression: If using an oncolytic virus expressing a reporter gene (e.g., GFP), visualize and quantify the reporter expression using fluorescence microscopy.

Mandatory Visualization

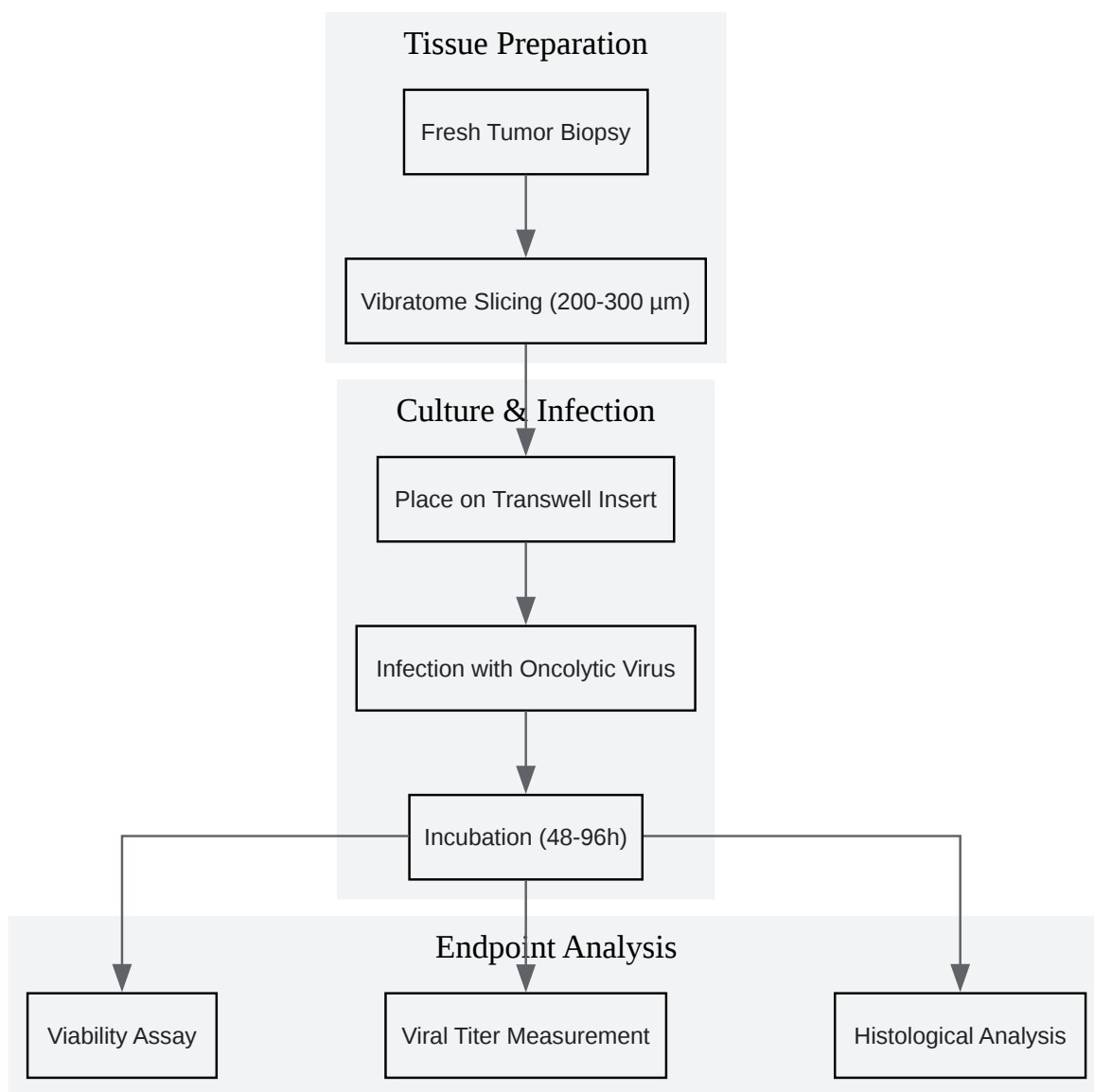
Experimental Workflow for Organotypic Raft Culture



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Workflow for generating organotypic raft cultures.

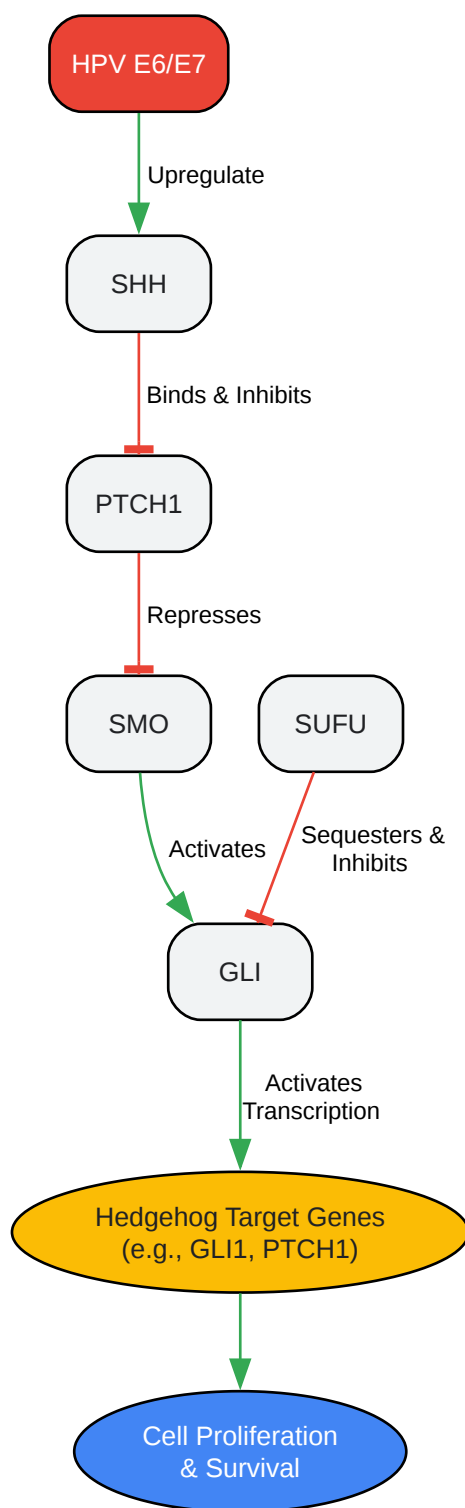
Experimental Workflow for Oncolytic Virus Testing in Tumor Slices



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Workflow for oncolytic virus efficacy testing.

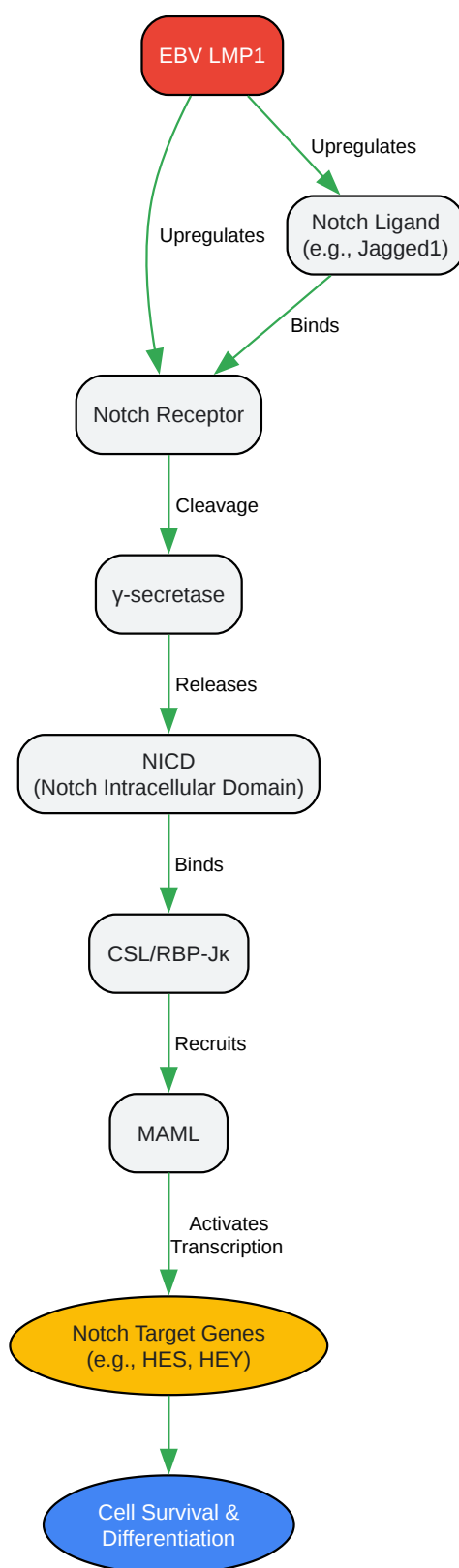
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HPV E6/E7 upregulate Hedgehog signaling.[1]

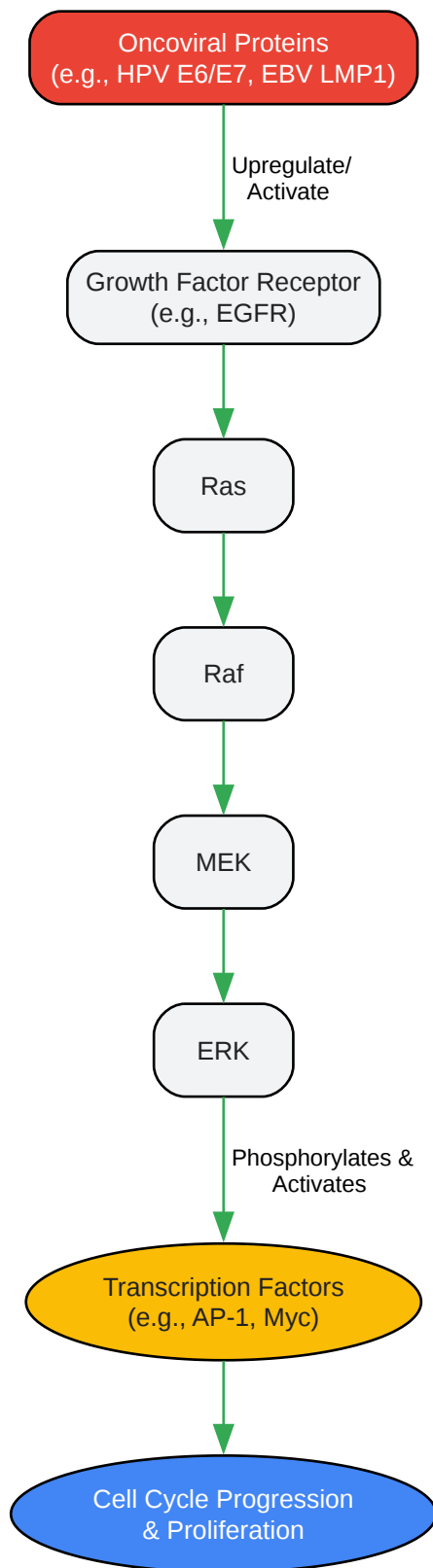
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Oncoviruses can activate the Ras-MAPK pathway.

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